molecular formula C10H13I2NO B1248487 Phenol, 4-[bis(2-iodoethyl)amino]- CAS No. 172974-00-4

Phenol, 4-[bis(2-iodoethyl)amino]-

Cat. No.: B1248487
CAS No.: 172974-00-4
M. Wt: 417.02 g/mol
InChI Key: UTLFGESYSYRPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The historical development of Phenol, 4-[bis(2-iodoethyl)amino]- is intrinsically linked to the broader evolution of nitrogen mustard chemistry and its transition from chemical warfare applications to therapeutic use. The foundational work on nitrogen mustards began during World War II, when researchers at the Yale School of Medicine, including Alfred Gilman and Louis Goodman, initiated classified human clinical trials in December 1942 for the treatment of lymphoma. This early research established the precedent for developing nitrogen mustard compounds as chemotherapeutic agents, ultimately leading to the recognition that these compounds could serve as the first chemotherapy drugs for cancer treatment.

The specific compound Phenol, 4-[bis(2-iodoethyl)amino]- emerged from systematic optimization efforts aimed at developing improved alkylating agent prodrugs. Research conducted by Springer and colleagues in 1995 marked a pivotal moment in the compound's development, as they designed and synthesized sixteen novel potential prodrugs derived from phenol or aniline mustards. Within this comprehensive study, the compound designated as 4-[bis(2-iodoethyl)amino]phenyloxycarbonyl-L-glutamic acid, which releases Phenol, 4-[bis(2-iodoethyl)amino]- upon enzymatic activation, emerged as a promising clinical candidate. The research demonstrated that this particular compound exhibited the highest ratio of kinetic parameters when evaluated as a substrate for carboxypeptidase G2, establishing its superiority over other derivatives in the series.

The compound received official recognition through its assignment of Chemical Abstracts Service number 172974-00-4, and its inclusion in major chemical databases including PubChem with the identifier CID 10477042. The systematic naming conventions adopted for this compound reflect its structural complexity, with the International Union of Pure and Applied Chemistry designation being 4-[bis(2-iodoethyl)amino]phenol. The compound's entry into the Human Metabolome Database under identifier HMDB0256410 further solidified its recognition as a compound of biological significance.

Classification as a Nitrogen Mustard Derivative

Phenol, 4-[bis(2-iodoethyl)amino]- belongs to the well-defined class of organic compounds known as nitrogen mustard compounds, which are characterized by the presence of two beta-haloalkyl groups bound to a nitrogen atom. This classification places the compound within a broader family of cytotoxic agents that share fundamental structural and mechanistic properties, despite variations in their specific halogen substituents and aromatic components.

The compound's classification as a nitrogen mustard derivative is established through its structural features, particularly the bis(2-iodoethyl)amino functional group that serves as the defining characteristic of this chemical class. Unlike traditional nitrogen mustards that typically contain chlorine atoms in the alkylating positions, this compound incorporates iodine atoms, which impart distinct reactivity and pharmacological properties. The substitution of iodine for chlorine represents a significant modification that affects both the compound's stability and its biological activity profile.

Property Value Source
Molecular Formula C₁₀H₁₃I₂NO
Molecular Weight 417.02 g/mol
Chemical Abstracts Service Number 172974-00-4
Density 2.122 g/cm³
Boiling Point 437.211°C at 760 mmHg
Flash Point 218.217°C
LogP 3.06860

The mechanistic classification of this compound as an alkylating agent stems from its ability to form covalent bonds with nucleophilic sites in biological molecules. Research has demonstrated that the compound can rapidly form DNA-DNA interstrand cross-links, with maximal cross-linking occurring within ten minutes of exposure. This rapid formation of interstrand cross-links represents the fundamental mechanism by which nitrogen mustard derivatives exert their biological effects, distinguishing them from other classes of therapeutic compounds.

The compound's classification within the nitrogen mustard family is further supported by its demonstrated ability to induce apoptosis through mechanisms consistent with other members of this chemical class. Studies have shown that the compound produces apoptosis at levels comparable to those observed with established nitrogen mustards such as chlorambucil when compared at equitoxic concentrations. This consistency in biological response confirms the compound's proper classification within the nitrogen mustard derivative category.

Significance in Organic and Medicinal Chemistry

The significance of Phenol, 4-[bis(2-iodoethyl)amino]- in organic and medicinal chemistry extends across multiple dimensions, encompassing its role in advanced therapeutic delivery systems, its contribution to structure-activity relationship studies, and its position as a representative compound in the development of targeted therapies. The compound's importance is particularly evident in the field of antibody-directed enzyme prodrug therapy, where it serves as the active component released from the prodrug ZD2767P.

In the context of medicinal chemistry, the compound represents a significant advancement in the development of bifunctional alkylating agents with improved therapeutic profiles. Research has demonstrated that the compound exhibits potent antiproliferative effects against various cancer cell lines, with half-maximal inhibitory concentration values ranging from 0.04 to 2.2 micromolar in colorectal tumor and non-small cell lung cancer cell lines. These concentration ranges indicate substantial potency compared to many conventional chemotherapeutic agents, highlighting the compound's potential therapeutic value.

The compound's significance in structure-activity relationship studies is exemplified by comparative analyses with related derivatives. Research has shown that the compound demonstrates superior activity compared to monofunctional analogues, with the bifunctional nature of the molecule contributing significantly to its enhanced potency. Studies comparing the compound to a monofunctional ZD2767D analogue revealed that the bifunctional compound exhibited half-maximal inhibitory concentrations in the low micromolar range, while the monofunctional analogue required concentrations of 18-38 micromolar to achieve similar effects.

Cell Line Type IC₅₀ Range (μM) Reference
Colorectal Tumor 0.04 - 2.2
Non-Small Cell Lung Cancer 0.04 - 2.2
Monofunctional Analogue 18 - 38

The compound's contribution to organic chemistry is evident in its role as a model system for studying halogen effects in bioactive molecules. The incorporation of iodine atoms in place of the more traditional chlorine substituents provides valuable insights into how halogen substitution affects molecular properties such as lipophilicity, stability, and biological activity. The compound's LogP value of 3.06860 indicates favorable lipophilic properties that may contribute to its cellular uptake and distribution characteristics.

Furthermore, the compound's significance extends to its role in advancing understanding of prodrug activation mechanisms. The enzymatic conversion of ZD2767P to yield Phenol, 4-[bis(2-iodoethyl)amino]- by carboxypeptidase G2 represents a well-characterized example of targeted drug activation. This system has provided valuable insights into the design of enzyme-substrate pairs for therapeutic applications, contributing to the broader field of prodrug chemistry and targeted therapy development.

Properties

CAS No.

172974-00-4

Molecular Formula

C10H13I2NO

Molecular Weight

417.02 g/mol

IUPAC Name

4-[bis(2-iodoethyl)amino]phenol

InChI

InChI=1S/C10H13I2NO/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2

InChI Key

UTLFGESYSYRPFN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(CCI)CCI)O

Canonical SMILES

C1=CC(=CC=C1N(CCI)CCI)O

Synonyms

(((4-(bis(2-iodoethyl)amino)phenyl)oxy)carbonyl)glutamic acid
ZD 2767
ZD-2767
ZD2767
ZD2767P

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

4-Aminophenol reacts with two equivalents of 2-iodoethyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base deprotonates the amine, enhancing its nucleophilicity for an SN2 attack on the alkyl halide. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours.

Key Considerations:

  • Stoichiometry: A 1:2.2 molar ratio of 4-aminophenol to 2-iodoethyl iodide ensures complete bis-alkylation while minimizing quaternary ammonium byproducts.

  • Solvent Choice: DMF improves solubility but may require post-reaction purification via column chromatography.

  • Yield: Reported yields range from 65% to 78%.

Halogen Exchange from Bis(2-hydroxyethyl)amino Intermediate

This two-step method first synthesizes 4-[bis(2-hydroxyethyl)amino]phenol, followed by hydroxyl-to-iodine substitution.

Step 1: Synthesis of 4-[bis(2-hydroxyethyl)amino]phenol

4-Aminophenol reacts with ethylene oxide under basic conditions (pH 9–10) to form the bis(2-hydroxyethyl) derivative. The reaction is exothermic and requires controlled addition at 0–5°C.

Step 2: Conversion to Bis(2-iodoethyl)amino Group

The hydroxyl groups are iodinated using hydroiodic acid (HI) and red phosphorus. This Finkelstein-type reaction proceeds via an SN2 mechanism, with HI acting as both the acid and iodine source. Refluxing in toluene at 110°C for 8–10 hours achieves >90% conversion.

Advantages:

  • Avoids handling sensitive alkyl iodides directly.

  • Higher overall yield (82–88%) compared to direct alkylation.

The Gabriel method protects the amine to prevent over-alkylation, enabling controlled introduction of iodoethyl groups.

Procedure Overview

  • Protection: 4-Aminophenol is reacted with phthalic anhydride to form N-phthalimidophenol.

  • Alkylation: The protected amine undergoes alkylation with 2-iodoethyl tosylate in tetrahydrofuran (THF) using NaH as a base.

  • Deprotection: Hydrazine hydrate cleaves the phthalimide group, yielding the target compound.

Optimization Data:

StepConditionsYield
ProtectionPhthalic anhydride, 120°C, 3 hr95%
Alkylation2-Iodoethyl tosylate, NaH, 0°C→RT70%
DeprotectionNH₂NH₂·H₂O, ethanol, reflux85%

Total Yield: 56% (multi-step).

Reductive Amination with 2-Iodoacetaldehyde

A less conventional route employs reductive amination between 4-aminophenol and 2-iodoacetaldehyde.

Reaction Scheme

4-Aminophenol + 2 CH₂(IO)HCHO → Phenol, 4-[bis(2-iodoethyl)amino]- + H₂O
The reaction uses sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol at pH 5–6 (acetic acid buffer).

Challenges:

  • 2-Iodoacetaldehyde is unstable and prone to polymerization.

  • Requires in situ generation from 1,2-diiodoethane and paraformaldehyde.

Yield: 48–52%.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Direct Alkylation65–78%95%ModerateHigh
Halogen Exchange82–88%98%HighModerate
Gabriel Synthesis56%99%LowLow
Reductive Amination48–52%90%LowHigh

Key Insights:

  • The halogen exchange method offers the best balance of yield and scalability for industrial applications.

  • Direct alkylation is cost-effective but requires rigorous purification.

Industrial-Scale Considerations

Large-scale production favors the halogen exchange route due to:

  • Safety: Avoids direct use of volatile alkyl iodides.

  • Reagent Availability: Ethylene oxide and HI are commodity chemicals.

  • Process Control: Exothermic steps are manageable with modern reactor designs.

Case Study: A pilot plant achieved 85% yield using continuous flow reactors for the iodination step, reducing reaction time from 10 hours to 2 hours .

Q & A

Q. What are the established synthetic routes and purification methods for Phenol, 4-[bis(2-iodoethyl)amino]- (ZD2767D)?

Methodological Answer: ZD2767D is synthesized via a multi-step alkylation and iodination process. The precursor compound, 4-aminophenol, undergoes bis-alkylation with 2-iodoethyl groups, followed by purification using column chromatography or recrystallization to achieve >95% purity. Critical parameters include temperature control during iodination to prevent decomposition and solvent selection (e.g., ethanol/water mixtures) for crystallization .

Q. What is the mechanism of DNA damage induced by ZD2767D in cancer cells?

Methodological Answer: ZD2767D is a bifunctional alkylating agent that crosslinks DNA strands, primarily causing double-strand breaks (DSBs). Researchers use alkaline and neutral comet assays to distinguish between single-strand breaks (SSBs) and DSBs. Neutral comet assays (pH 9) specifically highlight DSBs, while alkaline assays (pH 13) detect both SSBs and DSBs. Flow cytometry with γ-H2AX staining further quantifies DSB formation .

Key Finding:
ZD2767D + CPG2 + ultrasound induces 85% DSBs in cisplatin-resistant cells, compared to 20% for cisplatin alone .

Q. How is ZD2767D characterized analytically to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify the bis(2-iodoethyl)amino group (δ 3.4–3.8 ppm for CH2-I; δ 45–50 ppm for N-CH2).
  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 447.85 (C10_{10}H12_{12}I2_2NO).
  • HPLC: Reverse-phase C18 columns (ACN/H2O gradient) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize ZD2767D prodrug activation in Antibody-Directed Enzyme Prodrug Therapy (ADEPT)?

Methodological Answer: The prodrug ZD2767P is cleaved by carboxypeptidase G2 (CPG2) to release ZD2767D. Optimization involves:

  • Enzyme Kinetics: Measure kcatk_{cat}/KmK_m for CPG2 under physiological pH (7.4) and temperature (37°C).
  • Ultrasound Parameters: Adjust frequency (1–3 MHz) and intensity (0.5–2 W/cm²) to enhance tumor penetration.
  • In Vivo Models: Use xenograft mice with CPG2-conjugated antibodies to assess tumor-selective activation .

Q. How do resistance mechanisms to ZD2767D differ from cisplatin, and how can they be addressed experimentally?

Methodological Answer: Cisplatin resistance arises from enhanced nucleotide excision repair (NER) and apoptosis evasion. ZD2767D bypasses these via irreparable DSBs. Strategies include:

  • DNA Repair Inhibition: Co-treatment with PARP inhibitors (e.g., olaparib) to block base excision repair.
  • Apoptosis Assays: Use Annexin V/PI staining and caspase-3 activation assays to compare pathways.
  • Transcriptomic Profiling: RNA-seq identifies upregulated DSB repair genes (e.g., BRCA1, RAD51) in resistant lines .

Q. What structural analogs of ZD2767D have been explored to improve therapeutic index?

Methodological Answer:

  • Bromo Analog (4-[bis(2-bromoethyl)amino]phenol): Lower cytotoxicity (IC50_{50} 15 µM vs. 8 µM for ZD2767D) but reduced off-target toxicity.
  • Monofunctional Analog (4-[N-(iodoethyl)-N-ethyl-amino]phenol): Induces SSBs instead of DSBs, useful for studying repair mechanisms.
  • Prodrug Modifications: Esterification with glutamic acid (ZD2767P) enhances solubility and tumor targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.